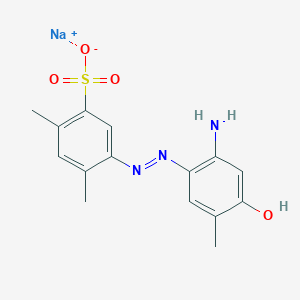
Phe-Pro-Arg-PABA-Resorufin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phe-Pro-Arg-PABA-Resorufin is a Chromogenic and fluorogenic peptide substrate for the highly sensitive detection of proteases in biological matrices. The outstanding performance of the tripeptide substrates is exemplified by specific fluorescence detection of thrombin and factor Xa at only 500 fM concentration. The substrate is also applicable to the sensitive detection of the thrombin inhibitor dabigatran in human plasma and whole blood samples, highlighting its potential for a point-of-care test for instant monitoring the blood levels of this blockbuster anticoagulant drug in specific clinical situations.
Scientific Research Applications
Bioindicator Species for EROD Activity Measurements
The conversion of ethoxyresorufin to resorufin by the enzyme ethoxyresorufin-O-deethylase (EROD) is used to measure the upregulation of this protein in response to exposure to contaminants. This EROD activity assay is crucial for examining the effects of pollutants on fish and has been widely used in both laboratory and field studies. This review provides comprehensive information for researchers using EROD activity as an endpoint, including methods used in the assay and the species studied. It also offers recommendations for improving the reliability of EROD activity measurements, such as using multiple control or reference groups, considering the range of contaminant concentrations in laboratory studies, and measuring serum sorbitol dehydrogenase (SDH) activity alongside EROD activity (Gagnon & Rawson, 2017).
Pathogenesis of Cognitive Dysfunction in Phenylketonuria
Phenylketonuria (PKU) is a condition where deficiency of phenylalanine hydroxylase (PAH) results in elevated blood phenylalanine (Phe) concentrations and severe mental retardation. This review discusses various hypotheses on the pathogenesis of PKU, focusing on the effects of disturbed large neutral amino acid (LNAA) transport from blood to brain on cerebral neurotransmitter and protein synthesis. Understanding these mechanisms is critical, although the definitive roles of these processes in PKU pathogenesis are not yet fully understood (de Groot et al., 2010).
properties
Molecular Formula |
C39H42N8O6 |
|---|---|
Molecular Weight |
718.815 |
SMILES |
O=C1C=C2OC3=CC(OCC4=CC=C(NC([C@@H](NC([C@@H]5CCCN5C([C@H](N)CC6=CC=CC=C6)=O)=O)CCCNC(N)=N)=O)C=C4)=CC=C3N=C2C=C1 |
Appearance |
Solid powder |
synonyms |
Phe-Pro-Arg-PABA-Resorufin; (S)-1-(D-phenylalanyl)-N-((S)-5-guanidino-1-oxo-1-((4-(((3-oxo-3H-phenoxazin-7-yl)oxy)methyl)phenyl)amino)pentan-2-yl)pyrrolidine-2-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea](/img/structure/B1150082.png)

